molecular formula C21H24N4O3 B11011480 6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline

6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline

Cat. No.: B11011480
M. Wt: 380.4 g/mol
InChI Key: VDUDPJGZTMKKPT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline is a synthetic organic compound with the molecular formula C21H24N4O3. It belongs to the quinazoline class of compounds, which are known for their diverse biological activities. This compound is characterized by the presence of methoxy groups at positions 6 and 7 on the quinazoline ring, and a piperazine moiety substituted with a 3-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and 3-methoxyphenylpiperazine.

    Formation of Intermediate: The 6,7-dimethoxyquinazoline is reacted with a suitable halogenating agent (e.g., phosphorus oxychloride) to form a chloroquinazoline intermediate.

    Nucleophilic Substitution: The chloroquinazoline intermediate undergoes nucleophilic substitution with 3-methoxyphenylpiperazine under basic conditions (e.g., using potassium carbonate) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The piperazine moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and piperazine moiety play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline: Lacks the piperazine moiety, making it less versatile in biological applications.

    4-(3-Methoxyphenyl)piperazine: Lacks the quinazoline ring, reducing its potential for receptor binding.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

Uniqueness

6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline is unique due to the combination of the quinazoline ring and the piperazine moiety with a methoxyphenyl group. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its ability to interact with a variety of biological targets.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

6,7-dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C21H24N4O3/c1-26-16-6-4-5-15(11-16)24-7-9-25(10-8-24)21-17-12-19(27-2)20(28-3)13-18(17)22-14-23-21/h4-6,11-14H,7-10H2,1-3H3

InChI Key

VDUDPJGZTMKKPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC

Origin of Product

United States

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